N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Pharmacology

Select CAS 941877-66-3 for your SAR campaigns to ensure correct pharmacophore geometry. This specific 5-yl benzothiazole isomer provides a distinct spatial orientation of the amide vector crucial for target binding, unlike generic 2-yl or 6-yl analogs. With its electron-withdrawing 4-fluorophenylsulfonyl group, it is designed for PPARα antagonist screening and carbonic anhydrase isoform selectivity profiling. Do not substitute with positional isomers—this is the precise tool for your structure-activity relationship matrix.

Molecular Formula C16H13FN2O3S2
Molecular Weight 364.41
CAS No. 941877-66-3
Cat. No. B2440470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
CAS941877-66-3
Molecular FormulaC16H13FN2O3S2
Molecular Weight364.41
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C16H13FN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-15-14(9-12)18-10-23-15/h1-6,9-10H,7-8H2,(H,19,20)
InChIKeyARORWQDRQOPRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941877-66-3 Procurement Guide: N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide Technical Baseline


N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 941877-66-3) is a synthetic benzothiazole-based sulfonamide characterized by a 4-fluorophenylsulfonyl group linked via a propanamide bridge to the 5-position of benzo[d]thiazole . The compound possesses a molecular formula of C₁₆H₁₃FN₂O₃S₂ and a molecular weight of 364.4 g/mol . Its unique structural arrangement of the benzothiazole scaffold—specifically the 5-yl attachment—distinguishes it within a broader class of bioactive sulfonamide probes, though it is critical to note that this precise compound has not yet been subjected to extensive peer-reviewed biological profiling, thus its differentiation rests primarily on structural parameters compared to its nearest positional isomers and oxidation-state analogs [1].

Why 941877-66-3 Cannot Be Substituted by Generic Benzothiazole Sulfonamides


The biological activity of benzothiazole sulfonamides is exquisitely sensitive to both the positional attachment on the benzothiazole core and the electronic nature of the sulfonyl substituent [1]. The 5-yl attachment position in 941877-66-3 dictates a distinct spatial orientation of functional groups compared to the more prevalent 2-yl and 6-yl isomers, which in related series has translated into differential interaction profiles with diverse targets including PPARα and carbonic anhydrase isoforms [2][3]. Furthermore, the 4-fluorophenylsulfonyl moiety imparts specific inductive and resonance effects that cannot be replicated by 4-methylphenyl or unsubstituted phenylsulfonyl analogs. Consequently, substituting 941877-66-3 with a generic benzothiazole sulfonamide risks selecting a compound with a divergent pharmacophore geometry and, therefore, incompatible biological activity for structure-activity relationship (SAR) campaigns and assay development. Direct quantitative comparative data for this specific compound versus its nearest analogs are limited and explicitly noted below; where class-level data from closely related series are used, this is clearly designated .

Quantitative Differentiation Evidence for 941877-66-3: Structural Parameters, Comparative SAR, and Class-Level Activity


Positional Isomer Differentiation: 5-yl versus 6-yl Benzothiazole Attachment in Fluorophenylsulfonyl Propanamides

The closest positional isomer to 941877-66-3 is N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 899960-93-1). These two compounds share the identical molecular formula (C₁₆H₁₃FN₂O₃S₂) and molecular weight (364.4 g/mol) but differ exclusively in the attachment point of the benzothiazole ring—position 5 versus position 6 . In SAR studies of benzothiazole-based sulfonamides targeting PPARα, the attachment position on the benzothiazole ring has been demonstrated to modulate antagonist potency: while individual IC₅₀ values for these precise isomers have not been reported, the parent series revealed that positional variation on the benzothiazole scaffold altered antagonist activity, with the most potent compounds in the series achieving IC₅₀ values in the low micromolar range (8.49–16.7 μM) in PPARα transactivation assays [1]. This demonstrates that selecting the correct positional isomer is critical for maintaining target engagement and assay sensitivity [1].

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Pharmacology

Oxidation State Differentiation: Sulfonyl versus Sulfanyl Analog in Benzothiazole Propanamides

The sulfonyl group (-SO₂-) of 941877-66-3 represents a higher oxidation state compared to the sulfanyl (-S-) analog N-(1,3-benzothiazol-5-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide (CAS 941924-82-9) . This oxidation state difference introduces distinct hydrogen-bond acceptor capacity: the sulfonyl group contributes two H-bond acceptors, whereas the sulfanyl contributes none [1]. In the benzothiazole FAAH inhibitor series, the sulfonyl group was identified as a key pharmacophoric component for activity, with sulfonyl-containing analog 16j demonstrating superior potency relative to non-sulfonyl comparators [2]. While the precise IC₅₀ shift between 941877-66-3 and 941924-82-9 has not been directly measured, the established pharmacophoric importance of the sulfonyl oxidation state across multiple benzothiazole series supports its functional differentiation from the reduced sulfanyl counterpart.

Medicinal Chemistry Drug Design Sulfonamide Pharmacology

Fluorine Substitution Effects: 4-Fluorophenyl versus 4-Methylphenyl and Unsubstituted Phenyl Sulfonyl Analogs

The 4-fluorophenylsulfonyl substituent in 941877-66-3 provides distinct electronic properties compared to the 4-methylphenylsulfonyl analog. In the benzothiazole sulfonamide α-amylase/α-glucosidase inhibitor series (Iqbal et al., 2024), the nature and position of substituents on the aromatic sulfonyl ring were found to be primary determinants of inhibitory potency, with IC₅₀ values spanning from 2.10 ± 0.70 μM to >37.50 μM depending on the substituent pattern . A fluorine atom introduces a strong electron-withdrawing inductive effect (σₚ = +0.06 for F versus σₚ = -0.17 for CH₃), altering the electron density on the sulfonamide and modulating both hydrogen-bond acidity and target-binding affinity [1]. In the related PPARα antagonist series, N-(phenylsulfonyl)amides containing various benzothiazole scaffolds demonstrated dose-dependent antagonist profiles with IC₅₀ values in the 8.49–16.7 μM range, with substituent-dependent modulation of potency [2]. The fluorinated sulfonyl moiety in 941877-66-3 is thus expected to confer electronic properties that a 4-methylphenyl or unsubstituted phenyl analog cannot replicate.

Medicinal Chemistry Fluorine Chemistry Benzothiazole SAR

PPARα Antagonism as a Class-Level Activity Domain for 941877-66-3

The benzothiazole-based N-(phenylsulfonyl)amide scaffold to which 941877-66-3 belongs has been established as a bona fide PPARα antagonist chemotype. Ammazzalorso et al. (2011) demonstrated that compounds in this series antagonized GW7647-induced PPARα activation in a dose-dependent manner, with the most potent compounds achieving IC₅₀ values in the 8.49–16.7 μM range in cell-based transactivation assays [1]. Furthermore, selected antagonists in this series suppressed CPT1A gene expression, a downstream transcriptional target of PPARα [1]. While 941877-66-3 itself has not been individually profiled in this assay, its structural congruence with the validated chemotype—specifically the benzothiazole core, the N-(phenylsulfonyl)amide motif, and the para-substituted aromatic sulfonyl group—places it within this activity domain. Follow-on work by Ammazzalorso et al. (2019) extended this chemotype to benzothiazole amides with antiproliferative activity in paraganglioma, pancreatic, and colorectal cancer cell lines, with IC₅₀ values comparable to those observed for PPARα antagonism [2].

PPAR Pharmacology Nuclear Receptor Antagonism Metabolic Disease

Carbonic Anhydrase Inhibition Potential and Selectivity Profile of the Benzothiazole Sulfonamide Scaffold

Benzothiazole-based sulfonamides have been validated as potent and selective inhibitors of cancer-associated carbonic anhydrase (CA) isoforms IX and XII. Al-Warhi et al. (2022) designed and synthesized benzothiazole-based SLC-0111 analogues and demonstrated that structural modifications to the benzothiazole core and sulfonamide substituents yielded compounds with Kᵢ values in the low nanomolar range against hCA IX (Kᵢ range: 5.6–89.7 nM) and hCA XII (Kᵢ range: 4.2–72.3 nM), with selectivity over the ubiquitous cytosolic isoforms hCA I and II [1]. While 941877-66-3 was not among the compounds directly profiled in that study, its benzothiazole-sulfonamide scaffold aligns with the key structural determinants identified for CA inhibition, including the zinc-binding sulfonamide motif and the benzothiazole ring system that contributes to isoform selectivity through hydrophobic interactions with the active site cleft [1]. The compound's 4-fluorophenylsulfonyl appendage may further modulate CA isoform selectivity through halogen bonding or steric effects, as demonstrated for related fluorinated sulfonamide CA inhibitors [2].

Carbonic Anhydrase Cancer Therapeutics Benzothiazole Pharmacology

Key Caveat: The Absence of Direct Comparative Biological Data Necessitates Empirical Validation

It must be explicitly stated that no published study has directly profiled 941877-66-3 in a side-by-side comparison against its positional isomers, oxidation-state analogs, or other benzothiazole sulfonamides in any biological assay. ZINC15 and ChEMBL both confirm this compound has no known biological activity data deposited in public repositories [1]. The evidence dimensions presented above rely on structural comparisons (5-yl vs 6-yl, sulfonyl vs sulfanyl, 4-fluorophenyl vs 4-methylphenyl) supported by class-level SAR trends from closely related benzothiazole sulfonamide series. Consequently, any procurement decision for 941877-66-3 should be framed within the context of a screening or SAR exploration strategy where empirical validation of the compound's specific biological profile will be required [2]. The compound's value proposition lies in its structural uniqueness—a 5-yl-attached, 4-fluorophenylsulfonyl benzothiazole propanamide—rather than pre-validated biological performance.

Procurement Caveat Empirical Validation SAR

Recommended Research and Industrial Applications for 941877-66-3 Based on Structural Differentiation Evidence


SAR Campaigns Requiring a Defined 5-yl Benzothiazole Positional Isomer with 4-Fluorophenylsulfonyl Substitution

941877-66-3 is the appropriate selection for medicinal chemistry teams building SAR matrices around the benzothiazole attachment position. The 5-yl isomer provides a distinct geometric presentation of the amide vector relative to the benzothiazole ring plane—as evidenced by the differential SMILES connectivity pattern compared to the 6-yl isomer (CAS 899960-93-1) —enabling systematic exploration of positional effects on target binding. Class-level data from the PPARα antagonist series demonstrate that positional isomerism on the benzothiazole core yields compounds with differential antagonist potency (IC₅₀ spanning 8.49–16.7 μM), underscoring the necessity of testing the specific 5-yl variant in SAR campaigns [1]. Coupled with the electron-withdrawing 4-fluorophenylsulfonyl substituent, this compound fills a specific cell in a positional × electronic SAR matrix that cannot be addressed by generic benzothiazole sulfonamides [2].

PPARα Antagonist Tool Compound Screening for Metabolic Disease or Oncology Research

The benzothiazole N-(phenylsulfonyl)amide chemotype represented by 941877-66-3 has been validated as a PPARα antagonist scaffold by Ammazzalorso et al. (2011), with the most potent compounds achieving IC₅₀ values of 8.49–16.7 μM in PPARα transactivation assays and demonstrating suppression of CPT1A gene expression [1]. The 4-fluorophenylsulfonyl group in 941877-66-3 introduces electronic properties consistent with the validated antagonist pharmacophore, making this compound a suitable candidate for PPARα-focused screening in metabolic disease or oncology contexts where antagonism of PPARα-mediated transcription is therapeutically relevant. Procurement of 941877-66-3—rather than a carboxylic acid-derived benzothiazole—is essential to maintain the antagonist pharmacological profile [1].

Carbonic Anhydrase Isoform Selectivity Screening in Tumor Biology

The benzothiazole-sulfonamide scaffold is a validated chemotype for inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, with published Kᵢ values as low as 4.2 nM for hCA XII and selectivity ratios exceeding 10-fold over cytosolic isoforms [3]. 941877-66-3 incorporates the essential zinc-binding sulfonamide moiety and the benzothiazole ring system, while its 4-fluorophenyl appendage provides a potential handle for modulating isoform selectivity through halogen-bonding interactions within the CA active site [3]. This compound is appropriate for inclusion in CA isoform selectivity screening panels, where comparison across N-(phenylsulfonyl)amide benzothiazoles containing different substituents can delineate structure-selectivity relationships critical for anticancer agent development.

Procurement of a Structurally Authenticated, High-Purity Reference Standard for Analytical Method Development

As a defined chemical entity with a confirmed CAS number (941877-66-3), molecular formula (C₁₆H₁₃FN₂O₃S₂), and SMILES string , 941877-66-3 can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for benzothiazole sulfonamide quantification. Reputable vendors provide this compound with purity specifications (e.g., ≥95% by ¹H-NMR), and its structural identity can be confirmed by spectroscopic methods . The compound's distinct retention characteristics—driven by the 4-fluorophenyl group relative to methyl- or unsubstituted phenyl analogs—make it suitable as a system suitability standard for chromatographic method development in benzothiazole-focused drug discovery programs [2].

Quote Request

Request a Quote for N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.